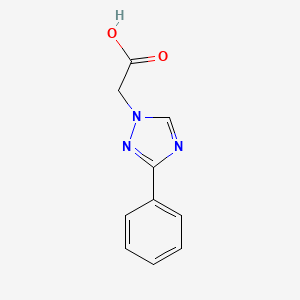
2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid
概要
説明
2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic organic compound that features a triazole ring substituted with a phenyl group and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
科学的研究の応用
2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
Target of Action
The primary target of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid is the aromatase enzyme . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme .
Mode of Action
The interaction of this compound with its target involves the formation of hydrogen bonds . The phenyl moieties of the compound have a key interaction in the active site of the enzyme . This interaction leads to the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound affects the biosynthesis of ergosterol . This process involves blocking 14-α-demethylation, which results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety in this compound can influence its pharmacokinetic properties . This moiety can form hydrogen bonds with different targets, leading to the improvement of the compound’s pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the aromatase enzyme and disruption of the fungal membranes . This leads to the accumulation of 14-α-methyl-steroids . In terms of cellular effects, some derivatives of 1,2,4-triazole, including this compound, have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form hydrogen bonds can be affected by the polarity of the environment . Additionally, the compound’s synthesis under flow conditions suggests that it may be well-suited for industrial-scale production .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes that are atom economical and environmentally benign. These methods often utilize metal-free conditions to construct the triazole ring efficiently .
化学反応の分析
Types of Reactions: 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The phenyl group or the acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups onto the phenyl ring or the acetic acid moiety .
類似化合物との比較
- 2-(1H-1,2,4-triazol-1-yl)acetic acid
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
- 1-phenyl-3-hydroxy-1,2,4-triazole
Uniqueness: 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid is unique due to the specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(3-phenyl-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)6-13-7-11-10(12-13)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHAAPOMKCDXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


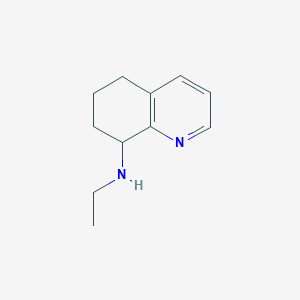

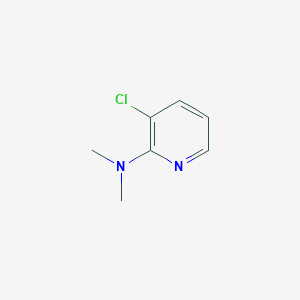
![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)
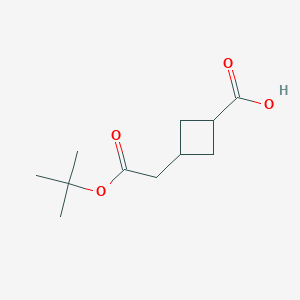
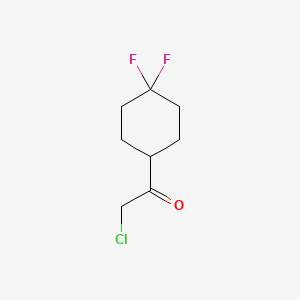
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)
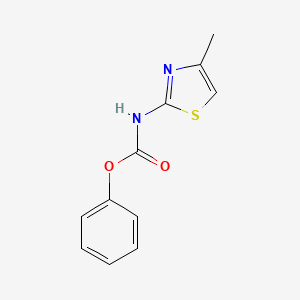
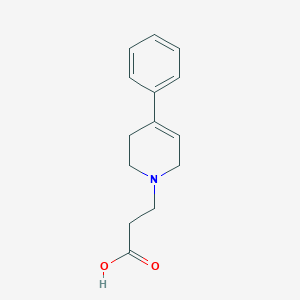
![{4-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1429566.png)
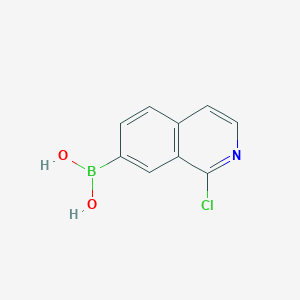
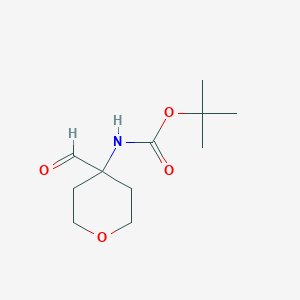
![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)
![(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid](/img/structure/B1429573.png)
